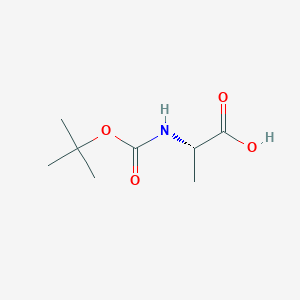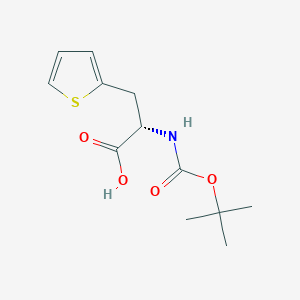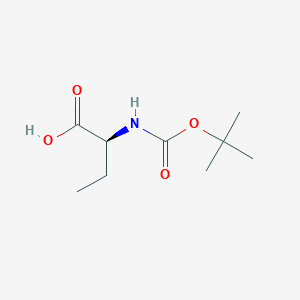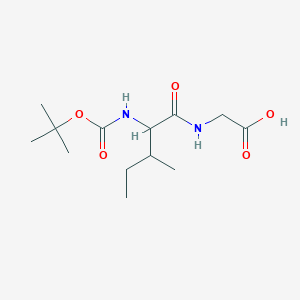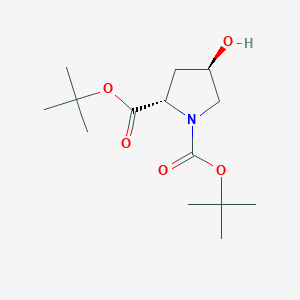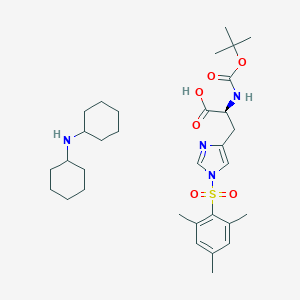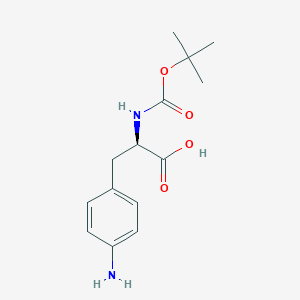
Boc-4-Amino-D-phenylalanine
Vue d'ensemble
Description
Boc-4-Amino-D-phenylalanine is a chemical compound with the molecular formula C14H20N2O4 . It is used as an intermediate in the synthesis of biotinylated amino acids .
Synthesis Analysis
A synthetic route to an N-BOC D-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed. This seven-step route is based on the asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular structure of Boc-4-Amino-D-phenylalanine is represented by the formula C14H20N2O4 .
Chemical Reactions Analysis
Boc-4-Amino-D-phenylalanine is involved in various chemical reactions. For instance, it is used in the synthesis of biotinylated amino acids .
Physical And Chemical Properties Analysis
Boc-4-Amino-D-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . Its molecular weight is 280.32 g/mol .
Applications De Recherche Scientifique
Sensors and Biosensors Development
Recent advancements highlight the interdisciplinary efforts in creating electrochemical sensors and biosensors for amino acids detection, including phenylalanine, by utilizing conducting polymers and molecularly imprinted polymers. These developments aim at producing versatile devices for medical and pharmaceutical applications, specifically for monitoring diseases associated with amino acids and ensuring the quality control of medicines (Dinu & Apetrei, 2022).
Understanding Metabolic Disorders
Boc-4-Amino-D-phenylalanine also plays a role in the research on metabolic disorders such as PKU. PKU is characterized by the deficiency of phenylalanine hydroxylase, leading to elevated blood phenylalanine levels and severe mental retardation if untreated. Research delves into the pathogenesis of PKU, focusing on the effects of disturbed amino acid transport and its impact on neurotransmitter and protein synthesis, offering insights into the condition's underlying mechanisms and potential treatment strategies (de Groot et al., 2010).
Treatment Strategies for Phenylketonuria
Innovations in PKU treatment strategies have been explored, such as the use of glycomacropeptide, which contains limited amounts of aromatic amino acids, and the administration of large neutral amino acids to prevent phenylalanine entry into the brain. These strategies represent efforts to improve dietary treatment adherence and manage the neurocognitive defects associated with PKU (Strisciuglio & Concolino, 2014).
Novel Nutritional Treatments
The exploration of tryptophan and tyrosine depletion studies and the potential of protein-based formulations using glycomacropeptide offer a new avenue for treating manic and psychotic disorders. This research suggests that specific amino acid formulations could influence brain neurotransmitter synthesis and has implications for improving the therapy of bipolar and psychotic disorders (Badawy, 2013).
Safety And Hazards
While specific safety and hazards information for Boc-4-Amino-D-phenylalanine is not available in the retrieved sources, general safety measures for handling chemical substances should be followed. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Orientations Futures
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research. γ-Amino acids and peptides analogues are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products. In particular, γ-amino acids are providing better metabolic stability than α-amino acids .
Propriétés
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427146 | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-Amino-D-phenylalanine | |
CAS RN |
164332-89-2 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



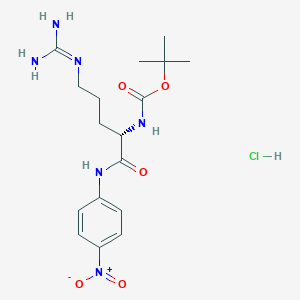
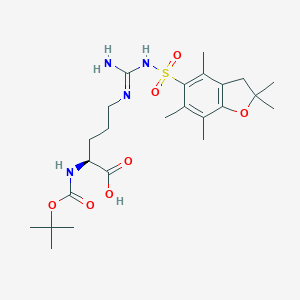
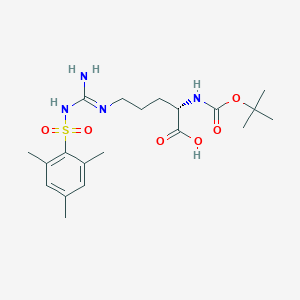
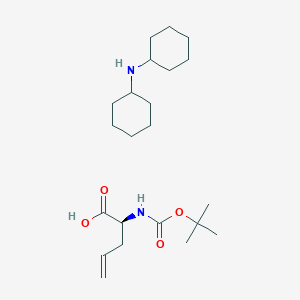
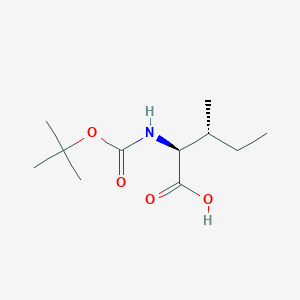
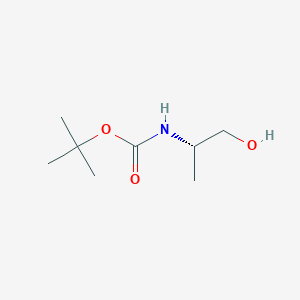
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)
